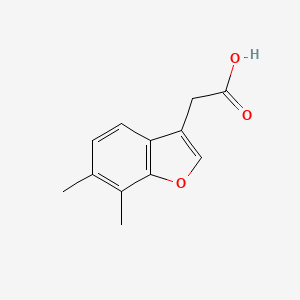

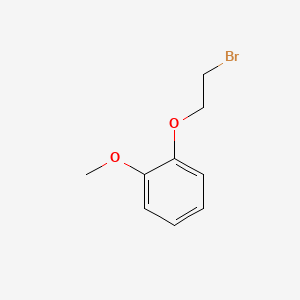

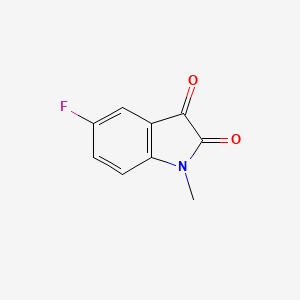

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid" is closely related to the molecules studied in the provided papers. While the exact compound is not directly investigated, the structural and spectroscopic characteristics of similar benzofuran derivatives have been explored. For instance, (4,6-dimethyl-benzofuran-3-yl)-acetic acid hydrazide (4DBAH) has been studied using various spectroscopic methods and quantum chemical computations to understand its structural properties . Another related molecule, isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, has been synthesized and its molecular interactions have been characterized, including C—H⋯π interactions and hydrogen bonds .

Synthesis Analysis

The synthesis of benzofuran derivatives typically involves the functionalization of the benzofuran ring system. Although the exact synthesis of "(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid" is not detailed in the provided papers, related compounds have been synthesized through methods such as oxidation. For example, the synthesis of isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was achieved by oxidizing its sulfanyl precursor .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is often complex and requires thorough analysis. The study on 4DBAH utilized quantum chemical computations to simulate its structure and vibrational modes. Conformational analysis was performed to identify the most stable structure on the potential energy surface (PES), and the results were compared with experimental spectroscopic data .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be inferred from the interactions present in the molecules. The isopropyl benzofuran acetate derivative exhibits interactions such as C—H⋯π and C—H⋯O hydrogen bonds, which can influence its reactivity. Additionally, carbonyl–carbonyl interactions were observed, which could play a role in the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are closely tied to their molecular structure. The spectroscopic investigation of 4DBAH provided insights into its vibrational modes, and various analyses such as NBO, NLO, FMO, MEP, and thermodynamic properties were conducted to determine its nature . The molecular interactions observed in the isopropyl benzofuran acetate derivative, including the disordered methylsulfinyl group, contribute to its physical properties .

Applications De Recherche Scientifique

Benzofuran derivatives, a broader category of compounds that includes “(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid”, have been studied for their potential in various fields. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . Also, benzofurans with certain substituents have exhibited good antimicrobial activity .

Benzofuran derivatives, a broader category of compounds that includes “(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid”, have been studied for their potential in various fields. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . Also, benzofurans with certain substituents have exhibited good antimicrobial activity .

Benzofuran derivatives, a broader category of compounds that includes “(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid”, have been studied for their potential in various fields. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . Also, benzofurans with certain substituents have exhibited good antimicrobial activity .

Safety And Hazards

Propriétés

IUPAC Name |

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWXMMAWTRIWER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366592 |

Source

|

| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid | |

CAS RN |

610277-17-3 |

Source

|

| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)